molecular formula C14H18ClN5O B2517857 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide CAS No. 921102-74-1

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide

Cat. No. B2517857
CAS RN: 921102-74-1
M. Wt: 307.78
InChI Key: CVXYLASPOZYZQD-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TAK-915, and it belongs to the class of drugs known as GABA-A receptor positive allosteric modulators. In

Scientific Research Applications

Organic Synthesis and Asymmetric Catalysis

The synthesis and characterization of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide make it a valuable chiral cyanamide. Researchers have explored its use as an advanced intermediate in asymmetric synthesis. The electrophilic cyanation of amines, with cyanogen bromide (BrCN) as the electrophilic cyanide source, provides a straightforward route to this compound .

Anti-Allergic Activities

Studies have investigated the anti-allergic properties of related cyanamides. While not specifically focusing on our compound, it’s worth noting that some derivatives exhibit potent anti-allergic asthma activities. Further research could explore the potential of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide in this context .

Inhibition of Monoamine Transporters

The cyanamide moiety is present in various biologically active molecules. Cathinones, for instance, inhibit protein-transporting monoamines (dopamine, noradrenaline, and serotonin) at the synaptic gap. Understanding the role of cyanamides in these processes could lead to novel therapeutic strategies .

Antiparasitic Properties

While not directly studied for N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, related compounds have shown antiparasitic activity. For instance, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] exhibited promising results against Plasmodium berghei-infected mice. Investigating our compound’s potential in antiparasitic applications could be worthwhile .

Building Blocks for Nitrogen-Rich Molecules

Cyanamides serve as attractive building blocks for nitrogen-rich compounds like amidines, guanidines, and ureas. Researchers can explore N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide as a versatile precursor in organic synthesis .

Phosphodiesterase Inhibitors and Insecticides

Although not directly linked to our compound, the cyanamide motif appears in biologically active molecules. Examples include cathepsin K protease inhibitors and type 4 phosphodiesterase inhibitors. Additionally, certain insecticides contain cyanamide moieties. Investigating similar applications for our compound could yield interesting results .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O/c1-14(2,3)8-13(21)16-9-12-17-18-19-20(12)11-6-4-10(15)5-7-11/h4-7H,8-9H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXYLASPOZYZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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